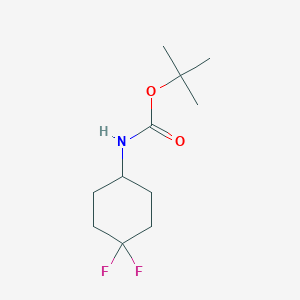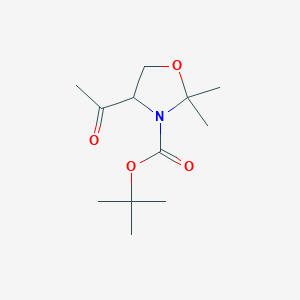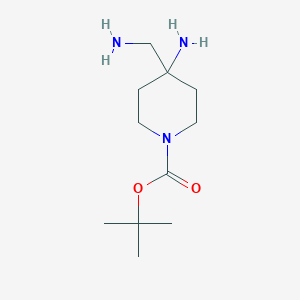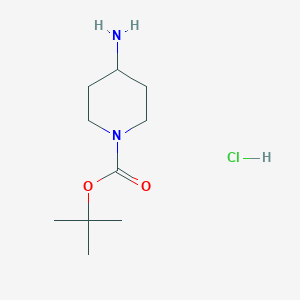
2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate, also known as APQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APQ belongs to the class of quinazoline derivatives and has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
作用机制
The exact mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival, and the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by regulating various signaling pathways. In animal models, this compound has been shown to exhibit anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and modulating pain perception.
实验室实验的优点和局限性
One of the major advantages of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate is its potential therapeutic applications in various fields of scientific research, including cancer research and inflammation. This compound is relatively easy to synthesize and can be obtained in high purity and yield using standard laboratory techniques. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
未来方向
There are several future directions for research on 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate. One direction is to further investigate its mechanism of action and identify the specific signaling pathways involved in its antitumor and anti-inflammatory effects. Another direction is to evaluate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials for the treatment of cancer and inflammation.
合成方法
The synthesis of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate involves the reaction of 4-allyl-1-piperazinecarboxylic acid with 2-methylpentanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with 4-chloroquinazoline in the presence of a base such as triethylamine to yield this compound. The purity and yield of this compound can be improved by recrystallization and purification using column chromatography.
科学研究应用
2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, this compound has been shown to exhibit potent antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neuropathic pain.
属性
IUPAC Name |
(E)-but-2-enedioic acid;4-(2-methylpentoxy)-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O.C4H4O4/c1-4-8-17(3)16-26-20-18-9-6-7-10-19(18)22-21(23-20)25-14-12-24(11-5-2)13-15-25;5-3(6)1-2-4(7)8/h5-7,9-10,17H,2,4,8,11-16H2,1,3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBJTZBIJPLIOG-WLHGVMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)COC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129664-18-2 |
Source


|
| Record name | Quinazoline, 4-((2-methylpentyl)oxy)-2-(4-(2-propenyl)-1-piperazinyl)-, (E)-2-butenedioate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129664182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)
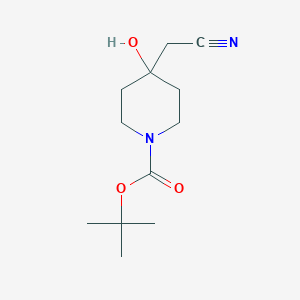

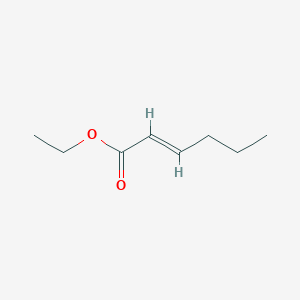

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)

